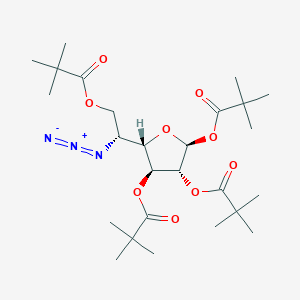

5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)

描述

Furanose Ring Conformational Analysis

The galactofuranose ring predominantly adopts a ³T₂ (twisted) or E (envelope) conformation in solution, as determined by nuclear magnetic resonance (NMR) coupling constants and computational modeling . Key observations include:

- ³J₄,₅ coupling constants of 4.5–5.2 Hz , consistent with a trans-diaxial arrangement between H4 and H5 in the furanose ring .

- Bulky pivaloyl groups at C1, C2, C3, and C6 enforce torsional constraints, favoring a ³T₂ conformation to minimize steric clashes between substituents .

- Density functional theory (DFT) calculations suggest a 1.2–2.8 kcal/mol energy difference between the ³T₂ and alternative ²E conformers, indicating moderate ring flexibility .

Axial vs Equatorial Orientation of Functional Groups

The stereochemistry of substituents is critical for stabilizing the furanose conformation:

The equatorial placement of C2 and C3 pivaloyl groups aligns with the gauche effect, optimizing orbital overlap between adjacent C–O bonds .

Crystal Packing Interactions in Solid-State Structures

X-ray crystallography of analogous pivaloyl-protected galactofuranoses reveals:

- Hydrophobic stacking : Pivaloyl methyl groups engage in van der Waals interactions (3.5–4.0 Å distances) to stabilize lamellar packing .

- Weak hydrogen bonds : Azide N3 atoms form C–H···N interactions (2.8–3.1 Å) with adjacent furanose C–H groups .

- Torsional strain relief : The ³T₂ conformation in the solid state avoids eclipsing interactions between C1–O1 and C4–C5 bonds .

Crystallization from methanol yields monoclinic crystals (space group P2₁), with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, β = 97.5° .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₆H₄₃N₃O₉ | |

| Molecular weight | 541.64 g/mol | |

| CAS number | 226877-06-1 | |

| Dominant ring conformation | ³T₂ (twisted) | |

| Crystallization solvent | Methanol | |

| Space group | P2₁ |

属性

IUPAC Name |

[(2R)-2-azido-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14(28-29-27)15-16(36-20(31)24(4,5)6)17(37-21(32)25(7,8)9)18(35-15)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKYKJIAGQRDOG-ICUGJSFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Table 1: Esterification Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 90–100°C | 82–98 | ≥99 |

| Catalyst | Solid KOH/NaOH | – | – |

| Pivaloyl Chloride | 2.5–3.0 eq per OH | – | – |

| Reaction Time | 3–5 hours | – | – |

Post-esterification, the product is purified via crystallization from methanol, achieving >99% purity.

Challenges and Mechanistic Considerations

Key challenges include:

-

Regioselective Protection : Differentiating between secondary hydroxyls (C-2, C-3, C-6) and the anomeric center (C-1) requires orthogonal protecting groups. Acetyl groups are preferred for their ease of removal under mild basic conditions.

-

Azide Stability : The azide group is susceptible to reduction under acidic or reductive conditions. Maintaining inert atmospheres (N₂ or Ar) during synthesis is essential.

-

Steric Hindrance : Bulky pivaloate esters at C-1, C-2, C-3, and C-6 can impede reaction kinetics, necessitating elevated temperatures and prolonged reaction times.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Deoxygenation Methods

| Method | Starting Material | Yield (%) | Selectivity |

|---|---|---|---|

| PET Deoxygenation | D-Galacturonic acid | 75 | >90% |

| Ketone Reduction | Glucofuranose derivative | 65 | 80–85% |

The PET method offers superior selectivity but requires specialized equipment for photochemical reactions. Conversely, ketone reduction is more accessible but risks epimerization.

Industrial-Scale Considerations

Source demonstrates the feasibility of scaling esterification reactions to kilogram quantities. Key factors include:

化学反应分析

Types of Reactions

Substitution Reactions: The azido group can undergo substitution reactions, particularly in the presence of nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Major Products

Substitution: Formation of substituted azides.

Reduction: Formation of amines.

Oxidation: Formation of aldehydes or ketones.

科学研究应用

Glycosylation Reactions

The compound serves as a glycosyl donor in various glycosylation reactions. Its azido group allows for selective modifications and conjugations, facilitating the synthesis of complex carbohydrates and glycoconjugates. This property is particularly useful in developing glycoproteins and glycolipids for therapeutic applications.

Synthesis of Glycosidase Inhibitors

5-Azido-5-deoxy-beta-D-galactofuranose is utilized as an intermediate in synthesizing α-glycosidase inhibitors. These inhibitors are crucial in managing diseases such as diabetes by regulating carbohydrate metabolism. The ability to modify the azido group enhances the efficacy and specificity of these inhibitors .

Bioorthogonal Chemistry

The azido group in this compound makes it an excellent candidate for bioorthogonal reactions, particularly the Staudinger ligation and azide-alkyne cycloaddition (click chemistry). These reactions allow scientists to label biomolecules selectively without interfering with native biological processes, enabling advanced imaging and tracking of cellular activities .

Case Study 1: Development of Glycoprotein Therapeutics

In a study focusing on the development of glycoprotein therapeutics, researchers employed 5-Azido-5-deoxy-beta-D-galactofuranose to construct glycoproteins with enhanced stability and bioactivity. The incorporation of this compound allowed for precise control over glycan structures, improving the therapeutic efficacy against certain cancers .

Case Study 2: Targeted Drug Delivery Systems

Another research initiative explored the use of this compound in creating targeted drug delivery systems. By attaching drug molecules to the azido group, scientists achieved selective targeting of cancer cells while minimizing side effects on healthy tissues. This approach demonstrated promising results in preclinical models .

作用机制

The compound exerts its effects primarily through its azido group, which can participate in click chemistry reactions. This allows for the formation of stable triazole linkages, which are useful in various biochemical applications. The molecular targets and pathways involved include interactions with enzymes and proteins, facilitating the study of biochemical processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 5-Azido-5-deoxy-β-D-galactofuranose 1,2,3,6-Tetrakis(2,2-dimethylpropanoate) and analogous compounds:

Detailed Research Findings

Structural and Functional Differences

- Azido vs. Phosphinyl Groups : The azido group in the target compound enables click chemistry applications, distinguishing it from phosphinyl analogs (e.g., 5-deoxy-5-dimethoxyphosphinyl derivatives), which are tailored for mimicking phosphate moieties in enzymatic substrates .

- Sugar Configuration: The β-D-galactofuranose configuration contrasts with α-D-glucofuranose analogs (e.g., 5-Azido-5-deoxy-α-D-glucofuranose), altering spatial arrangement and biological recognition .

Stability and Reactivity

- Azido-containing compounds are prone to photodegradation but stable under inert conditions, whereas phosphinyl derivatives exhibit greater thermal stability .

- Pivalate esters resist enzymatic cleavage better than acetylated analogs, making the target compound suitable for prolonged biological studies .

生物活性

5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) is a chemically modified sugar derivative with significant potential in biological research and applications. Its molecular formula is C₂₆H₄₃N₃O₉, and it has a molecular weight of 541.63 g/mol. This compound is particularly notable for its role in synthesizing complex carbohydrates and glycoconjugates, as well as its potential biological activities against various pathogens.

The compound is synthesized through a series of reactions that modify the galactofuranose structure to introduce azido and ester functionalities. The azido group enhances reactivity for further derivatization, while the tetrakis(2,2-diMethylpropanoate) moiety improves solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₄₃N₃O₉ |

| Molecular Weight | 541.63 g/mol |

| CAS Number | 226877-06-1 |

| Purity | ≥95% |

Antimicrobial Properties

Research has indicated that derivatives of 5-Azido-5-deoxy-beta-D-galactofuranose exhibit antimicrobial activity. A study by Suleman et al. (2014) focused on alkyl-galactofuranoside derivatives and their effects on Leishmania donovani, demonstrating significant antimicrobial effects that suggest potential therapeutic applications against leishmaniasis .

Enzyme Interaction Studies

The compound serves as an important tool in enzymatic characterization. Bordoni et al. (2010) utilized derivatives of 5-Azido-5-deoxy-beta-D-galactofuranose to study beta-D-galactofuranosidases, providing insights into enzyme-substrate interactions that are crucial for understanding carbohydrate metabolism .

Role in Glycosidase Inhibition

5-Azido-5-deoxy-beta-D-galactofuranose is known to be an intermediate in synthesizing α-Glycosidase inhibitors. This pathway is relevant for developing treatments for conditions like diabetes, where glycosidase inhibitors play a critical role in managing blood sugar levels .

The biological activity of this compound primarily involves its interaction with specific enzymes and microbial targets:

- Target Enzymes : It acts as a substrate or inhibitor for various glycosidases.

- Biochemical Pathways : The compound participates in pathways leading to the synthesis of α-Glycosidase inhibitors, which are vital for carbohydrate metabolism regulation.

Case Studies

- Antimicrobial Activity Against Leishmania donovani :

- Enzymatic Characterization :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Azido-5-deoxy-β-D-galactofuranose derivatives, and how do protection/deprotection strategies influence yield?

- Methodological Answer : The synthesis of galactofuranose derivatives often involves selective protection of hydroxyl groups. For example, acetylation (e.g., using acetic anhydride in pyridine) and benzylation (e.g., benzyl bromide with Ag₂O) are common steps to stabilize reactive sites . The azido group at C5 is introduced via nucleophilic substitution, requiring precise control of reaction time and temperature to avoid side reactions. Column chromatography (e.g., silica gel with CHCl₃–MeOH gradients) and gel filtration (LH-20) are critical for purification . Yield optimization depends on minimizing competing pathways, such as over-acetylation or azide decomposition.

Q. Which spectroscopic techniques are most reliable for characterizing the regiochemistry and stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and HSQC, is essential for resolving overlapping signals in crowded spectral regions (e.g., δ 5.3–5.5 ppm for anomeric protons) . Mass spectrometry (e.g., MALDI-TOF) confirms molecular weight, while infrared (IR) spectroscopy identifies the azide stretch (~2100 cm⁻¹). For stereochemical confirmation, optical rotation ([α]D) and X-ray crystallography (if crystals are obtainable) provide definitive evidence .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing glycosidic linkages in branched galactofuranose systems?

- Methodological Answer : Ambiguities in NMR assignments (e.g., distinguishing α/β configurations or 1→3 vs. 1→4 linkages) require complementary approaches:

- 2D NMR : NOESY/ROESY correlations to confirm spatial proximity of protons across glycosidic bonds.

- Computational Modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and coupling constants .

- Selective Degradation : Enzymatic or chemical cleavage (e.g., β-galactosidase treatment) to isolate fragments for re-analysis .

Q. What experimental designs are suitable for probing the thermal stability and decomposition pathways of the azido group in this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Detect exothermic events (e.g., azide cyclization to tetrazoles).

- In Situ IR/Raman Spectroscopy : Track azide degradation products (e.g., N₂ release) in real time .

- Kinetic Studies : Use Arrhenius plots to model activation energy for decomposition under varying solvents or catalysts .

Q. How can researchers design studies to evaluate the biological activity of this compound, such as its interaction with microbial glycans?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., galactofuranosyltransferases in pathogens) using software like AutoDock Vina.

- In Vitro Assays : Measure inhibition of bacterial/fungal growth in culture media supplemented with the compound (reference: methods in ).

- Metabolic Labeling : Incorporate radiolabeled (³H/¹⁴C) analogs to track uptake and incorporation into microbial cell walls .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for reproducibility in multi-lab studies?

- Methodological Answer :

- Process Simulation : Use Aspen Plus or similar software to model reaction kinetics and optimize parameters (e.g., solvent ratios, catalyst loading) .

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via Design of Experiments (DoE) to ensure batch consistency.

- Automated Purification : Implement flash chromatography systems with inline UV/ELSD detection to reduce human error .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Bioavailability Testing : Assess compound stability in physiological conditions (e.g., plasma half-life, protein binding).

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .

- Dose-Response Modeling : Compare EC₅₀ values across models to reconcile potency differences .

Methodological Frameworks

Q. What integrative models align with studying both the chemical and biological properties of this compound?

- Methodological Answer : The quadripolar model (theoretical, epistemological, morphological, technical poles) supports interdisciplinary research . For example:

- Theoretical : Molecular orbital theory to explain azide reactivity.

- Technical : Synchrotron-based crystallography for structural validation.

- Morphological : Correlate synthetic modifications (e.g., ester groups) with bioactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。